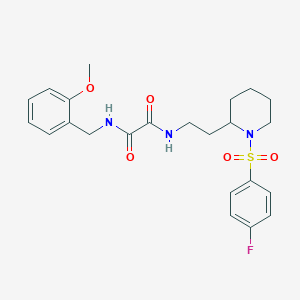

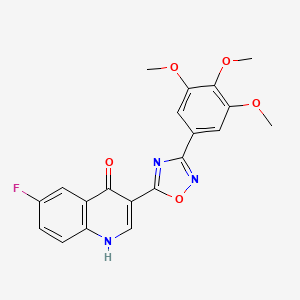

![molecular formula C13H10BrN3O2S2 B2762546 4-溴-N-(2-(4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基乙基)噻吩-2-甲酰胺 CAS No. 2034263-49-3](/img/structure/B2762546.png)

4-溴-N-(2-(4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基乙基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of “4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide” is not explicitly provided in the available resources .Chemical Reactions Analysis

The chemical reactions involving “4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide” are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide” are not detailed in the available resources .科学研究应用

Infrared Spectroscopy Analysis

This compound can be analyzed using infrared (IR) spectroscopy to study its molecular vibrational transitions. IR spectroscopy is a valuable tool for identifying functional groups and characterizing compound-solvent interactions. The solvent effect on carbonyl stretching vibration and the correlations between experimental IR data for different solvents can be investigated, providing insights into the compound’s behavior in various environments .

Solar Photo-Thermochemical Syntheses

The compound has potential applications in solar photo-thermochemical processes. It could be used in the synthesis of oxazoles, which are valuable in various chemical industries. The process involves benzylic bromination and intramolecular nucleophilic substitution to form the oxazole ring, followed by further bromination steps .

Organic Electronics

4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide may serve as a precursor for materials in organic electronics. For instance, it could undergo coupling reactions to form novel dielectric materials for organic thin-film transistors .

Microwave-Assisted Synthesis

The compound can be utilized in microwave-assisted synthesis methods to create fluorescent materials. This technique is faster and more efficient than traditional heating methods, and it can be applied to synthesize derivatives like phenyl-naphthalimides, which have applications in fluorescent probes and organic light-emitting diodes (OLEDs) .

Pharmaceutical Chemistry

In the pharmaceutical field, derivatives of this compound could be designed to interact with hemoglobin to increase oxygen affinity or to inhibit sickle erythrocytes. Additionally, they may show properties like antibacterial, antitumor, anti-inflammatory, antifungal, antimicrobial, and antioxidant activities .

Mycobacterium Tuberculosis Inhibition

Thieno[3,2-d]pyrimidin derivatives, including this compound, have been reported to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis. This makes them potential candidates for developing new drugs targeting energy metabolism in tuberculosis treatment .

Coordination Chemistry

The compound could be used as a ligand in metal coordination chemistry. Its unique structure allows it to bind with metal ions, which could lead to the development of new catalysts or materials with specific electronic or optical properties .

Solvent Effect Studies

The compound’s interaction with solvents can be studied to understand the solvent effects on its properties. This research can contribute to the development of new solvents or solvent systems for chemical syntheses and pharmaceutical formulations .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-bromo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2S2/c14-8-5-10(21-6-8)12(18)15-2-3-17-7-16-9-1-4-20-11(9)13(17)19/h1,4-7H,2-3H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRELTNCCRJKQOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CC(=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

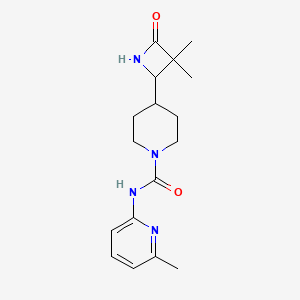

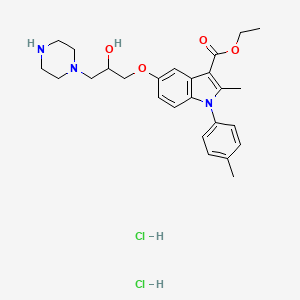

![3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2762465.png)

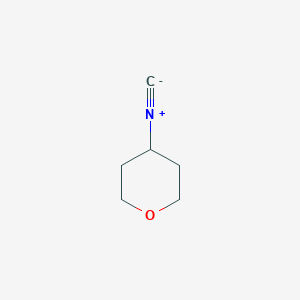

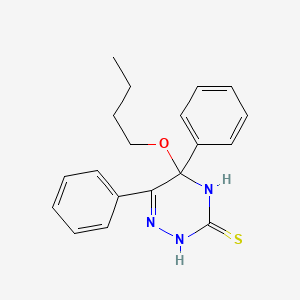

![3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2762467.png)

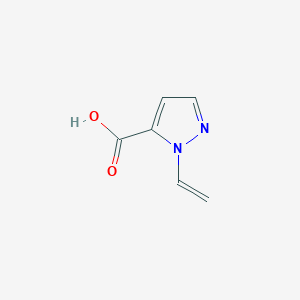

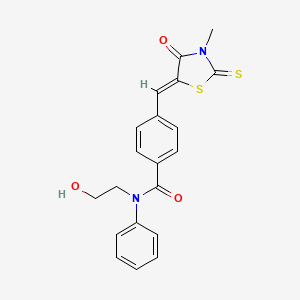

![5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2762481.png)

![4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile](/img/structure/B2762484.png)

![5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole](/img/structure/B2762485.png)